molecular formula C17H21ClN2O4 B2588150 N'-(2-chlorophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide CAS No. 900006-80-6

N'-(2-chlorophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide

Cat. No.: B2588150
CAS No.: 900006-80-6
M. Wt: 352.82
InChI Key: WSTYNMSDQQCCPS-UHFFFAOYSA-N
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Description

N’-(2-chlorophenyl)-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)ethanediamide is a complex organic compound characterized by the presence of a chlorophenyl group and a dioxaspirodecane moiety

Scientific Research Applications

N’-(2-chlorophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules or as a reagent in various organic reactions.

    Biology: The compound may have potential as a biochemical probe or as a precursor for the synthesis of biologically active molecules.

    Medicine: Research into its pharmacological properties could reveal potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-chlorophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide typically involves multiple steps, starting with the preparation of the dioxaspirodecane core. This can be achieved through a series of reactions including cyclization and functional group transformations. The chlorophenyl group is then introduced via nucleophilic substitution reactions. The final step involves the formation of the ethanediamide linkage under controlled conditions, often using amide coupling reagents.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N’-(2-chlorophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Mechanism of Action

The mechanism of action of N’-(2-chlorophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N’-(2-chlorophenyl)-N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)ethanediamide include other spirocyclic compounds and chlorophenyl derivatives. Examples include:

  • 1,6-Dioxaspiro[4.5]decan-2-methanol
  • 6-(2-(2-Pyridyl)ethyl)-1,4-dioxaspiro[4.5]decane

Uniqueness

The uniqueness of N’-(2-chlorophenyl)-N-({1,4-dioxaspiro[45]decan-2-yl}methyl)ethanediamide lies in its combination of a chlorophenyl group with a dioxaspirodecane moiety, which imparts distinct chemical and biological properties

Properties

IUPAC Name

N'-(2-chlorophenyl)-N-(1,4-dioxaspiro[4.5]decan-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O4/c18-13-6-2-3-7-14(13)20-16(22)15(21)19-10-12-11-23-17(24-12)8-4-1-5-9-17/h2-3,6-7,12H,1,4-5,8-11H2,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSTYNMSDQQCCPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)OCC(O2)CNC(=O)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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